molecular formula C18H19N5O3S B2751246 N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251633-01-8

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2751246
CAS No.: 1251633-01-8
M. Wt: 385.44
InChI Key: WEMCRPWSVADKFA-UHFFFAOYSA-N
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Description

N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide is a sulfonamide derivative featuring a pyrimidine-linked sulfamoyl group attached to a phenyl ring, further substituted with a 4-(1H-pyrrol-1-yl)butanamide chain. This compound is structurally related to sulfadiazine (N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide), a known antimicrobial agent, but replaces the acetamide moiety with a butanamide-pyrrol group .

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c24-17(5-3-14-23-12-1-2-13-23)21-15-6-8-16(9-7-15)27(25,26)22-18-19-10-4-11-20-18/h1-2,4,6-13H,3,5,14H2,(H,21,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMCRPWSVADKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidin-2-yl Sulfonamide: This step involves the reaction of pyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide linkage.

    Attachment to the Phenyl Ring: The pyrimidin-2-yl sulfonamide is then reacted with a phenyl derivative, often through a nucleophilic aromatic substitution reaction.

    Formation of the Butanamide Linkage: The phenyl-sulfonamide intermediate is then coupled with a butanoyl chloride derivative to form the butanamide linkage.

    Introduction of the Pyrrole Ring: Finally, the pyrrole ring is introduced through a condensation reaction with the butanamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interfere with cancer cell signaling pathways, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Sulfadiazine and Acetamide Derivatives

Sulfadiazine (N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide) shares the core sulfamoyl-pyrimidine-phenyl structure but lacks the extended butanamide-pyrrol substituent. The acetamide group in sulfadiazine contributes to its solubility and antimicrobial activity by interacting with bacterial dihydropteroate synthase (DHPS).

CF6 and CF7 Derivatives

Compounds CF6 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide) and CF7 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide) exhibit structural similarities but differ in their sulfamoyl and amide substituents. CF7 replaces CF6’s pyridin-2-yl group with pyrimidin-2-yl, mirroring the target compound’s sulfamoyl moiety. However, both CF6 and CF7 feature a dioxoisoindoline ring and pentanamide chain, which confer higher molecular weights (e.g., CF7: C24H23N5O5S, MW 493.53) compared to the target compound’s butanamide-pyrrol group (C19H20N6O3S, estimated MW 412.47). These differences may influence melting points, solubility, and biological activity .

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound* C19H20N6O3S 412.47 Not reported Not reported
Sulfadiazine C10H10N4O3S 278.28 252–256 83
CF7 C24H23N5O5S 493.53 Not reported 76

*Estimated based on structural similarity.

Pyrazole and Triazine Derivatives

El-Gaby et al. synthesized pyrazole and triazine derivatives (e.g., compounds 10, 11, 12) containing sulfonamide groups. These compounds exhibit antimicrobial activity attributed to their ability to disrupt folate biosynthesis. The target compound’s pyrrol substituent diverges from the pyrazole/triazine cores, suggesting distinct mechanisms of action or target selectivity .

Antiproliferative Sulfonamides

Compounds 24 and 25 (from ) feature cyclopenta[b]thiophene and triazin cores linked to sulfamoyl-phenyl groups. These derivatives inhibit tyrosine kinase receptors in MCF7 breast cancer cells, highlighting the role of bulky heterocyclic substituents in antiproliferative activity. The target compound’s pyrrol group, while less sterically demanding, may still interact with ATP-binding pockets but with lower affinity compared to these derivatives .

Implications of Structural Variations

  • Solubility and Bioavailability : The pyrrol and butanamide groups in the target compound likely enhance lipophilicity, favoring membrane penetration but reducing aqueous solubility compared to sulfadiazine.
  • Biological Activity: Antimicrobial and antiproliferative activities in analogues are strongly influenced by substituent bulk and electronic properties.
  • Synthetic Accessibility : The target compound’s synthesis (via hydrolysis and coupling, as inferred from ) may offer higher yields compared to complex heterocyclic derivatives like CF7 or compound 24 .

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising a benzamide core substituted with a dioxido-dihydrothiophenyl group and a methoxy group. Its molecular formula is C19H19NO4S, with a molecular weight of 357.42 g/mol. The presence of the methoxy group enhances the compound's solubility and bioavailability, potentially influencing its biological interactions.

Research indicates that the biological activity of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide may be attributed to its ability to interact with various biological macromolecules. The dioxido groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting cellular processes or inhibiting enzyme activities. The methoxybenzamide moiety may also modulate the activity of specific receptors or enzymes, contributing to its therapeutic effects.

Antimicrobial Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has shown promising antimicrobial activity in various studies. It has been tested against a range of bacterial strains and demonstrated significant bactericidal effects. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cellular stress responses. For instance, treatment with this compound led to G2/M cell cycle arrest in specific cancer cell lines .

Comparative Studies

To understand the unique biological activity of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide, comparative studies with structurally related compounds have been conducted. The following table summarizes key findings:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamideMethoxy substitutionAntimicrobial, anticancerEnhanced solubility
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-nitrobenzamideNitro substitutionVaries; potential for different pharmacological profilesElectron-withdrawing effects
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamideMethyl substitutionModerate antimicrobial activityAltered electronic properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide against multi-drug resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in treatment.

Case Study 2: Cancer Cell Line Testing
In vitro tests on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis rates compared to untreated controls. Mechanistic studies indicated activation of the intrinsic apoptotic pathway via mitochondrial dysfunction.

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